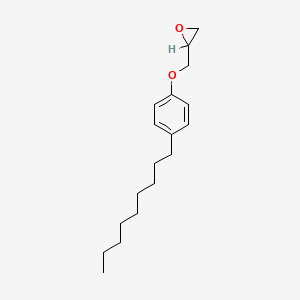

Glycidyl 4-nonylphenyl ether

Description

Contextualization of Glycidyl (B131873) Ethers within Synthetic Organic Chemistry

Glycidyl ethers belong to the broader class of epoxides, which are cyclic ethers with a strained three-membered ring. numberanalytics.comunt.edu This inherent ring strain makes them highly reactive towards a variety of nucleophiles, a property that is extensively exploited in organic synthesis. numberanalytics.com The reactions of glycidyl ethers, such as ring-opening with amines, alcohols, and thiols, provide efficient pathways to introduce specific functional groups into a molecule. acs.orgbibliotekanauki.pl

The general synthesis of glycidyl ethers often involves the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base. d-nb.infochalmers.se More advanced, solvent-free methods utilizing phase-transfer catalysts have been developed to improve yield and reduce hazardous byproducts. chalmers.segoogle.com This synthetic versatility allows for the creation of a diverse library of glycidyl ethers with tailored properties by simply varying the starting alcohol. chalmers.sersc.org

Overview of Functional Epoxide Chemistry in Material Science

In material science, the reactivity of the epoxide group is fundamental to the formation of epoxy resins, a major class of thermosetting polymers. numberanalytics.comunt.edu The curing process involves the ring-opening polymerization of epoxy monomers with hardeners, leading to a highly cross-linked and durable polymer network. numberanalytics.com These materials exhibit excellent adhesion, chemical resistance, and mechanical strength, making them suitable for a wide range of applications, including coatings, adhesives, and composites. unt.edu

Furthermore, the ability to functionalize surfaces with epoxide groups has opened up new avenues for creating advanced materials. acs.org Polymers containing pendant epoxide groups, such as those derived from glycidyl methacrylate, serve as versatile platforms for post-polymerization modification, allowing for the introduction of various functionalities. bibliotekanauki.pl This approach is crucial for developing materials with specific surface properties, such as biocompatibility or for the immobilization of biomolecules. bibliotekanauki.placs.org

Specific Research Significance of Glycidyl 4-Nonylphenyl Ether

This compound distinguishes itself through the presence of the 4-nonylphenyl group, which imparts significant hydrophobicity to the molecule. This feature is particularly valuable in the synthesis of amphiphilic molecules, which possess both hydrophilic and hydrophobic regions. d-nb.inforesearchgate.net

Recent research has focused on utilizing this compound as a key starting material for the synthesis of novel surfactants and demulsifiers. researchgate.netacs.orgacs.orgnih.govnih.gov By reacting the epoxide ring with various hydrophilic moieties, such as polyethyleneimines or ethanolamine, researchers have created amphiphilic compounds with a tailored hydrophile-lipophile balance (HLB). acs.orgacs.orgnih.govnih.gov These resulting molecules have shown high efficiency in breaking down stable water-in-oil emulsions, a critical process in the petroleum industry. researchgate.netacs.orgnih.gov

Another area of interest is its use in creating patterned surfaces for microbiological studies. The hydrophobic nature of this compound allows it to serve as a template for the controlled arrangement of bacteria on a surface, facilitating research into bacterial adhesion and biofilm formation. lookchem.comchemicalbook.comchemicalbook.comchemsrc.com

The synthesis of this compound is typically achieved through the reaction of 4-nonylphenol (B119669) with epichlorohydrin. chemsrc.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6178-32-1 |

| Molecular Formula | C18H28O2 |

| Molecular Weight | 276.41 g/mol |

| Appearance | Colorless to amber viscous liquid |

| Boiling Point | 312 °C (lit.) |

| Density | 0.978 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.509 (lit.) |

| Flash Point | >230 °F |

| Vapor Pressure | 1.02E-05 mmHg at 25°C |

| This data is compiled from various chemical suppliers and databases. lookchem.comchemicalbook.comchemicalbook.com |

Spectroscopic Data

The chemical structure of this compound and its derivatives is confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). acs.orgnih.govchemicalbook.comresearchgate.net Mass spectrometry is also employed to determine the molecular weight and fragmentation patterns. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nonylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-14-18-15-20-18/h10-13,18H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKQYWUBGXNBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977355 | |

| Record name | 2-[(4-Nonylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6178-32-1 | |

| Record name | 2-[(4-Nonylphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6178-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((p-Nonylphenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006178321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Nonylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(p-nonylphenoxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Advanced Reaction Methodologies for Glycidyl 4 Nonylphenyl Ether

Established Synthetic Routes

The industrial production of Glycidyl (B131873) 4-nonylphenyl ether predominantly relies on well-established chemical reactions that have been refined over time for efficiency and scalability.

The most common method for synthesizing Glycidyl 4-nonylphenyl ether is the condensation reaction between 4-nonylphenol (B119669) and epichlorohydrin (B41342). google.com This process, a variant of the Williamson ether synthesis, typically involves two main steps: coupling and dehydrochlorination. google.com

In the initial coupling stage, the phenolic hydroxyl group of 4-nonylphenol acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This reaction is generally carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. chalmers.se The subsequent ring-opening of the epichlorohydrin molecule by the phenoxide results in the formation of a chlorohydrin ether intermediate. google.com

The second step, dehydrochlorination, involves an intramolecular cyclization of the chlorohydrin intermediate. The presence of a base facilitates the removal of a proton from the hydroxyl group and the subsequent elimination of a chloride ion, leading to the formation of the desired glycidyl ether epoxide ring. chalmers.se

To improve the efficiency and overcome limitations of the basic condensation reaction, various catalytic systems have been developed. These approaches aim to increase reaction rates, improve yields, and allow for milder reaction conditions.

Phase-transfer catalysis (PTC) has emerged as a highly effective technique for the synthesis of glycidyl ethers, including this compound. researchgate.netiagi.or.id This method is particularly valuable when reactants are present in immiscible phases, such as a solid inorganic base and a liquid organic phase containing the reactants. chalmers.se

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated phenoxide ion from the solid or aqueous phase into the organic phase. chalmers.seiagi.or.id In the organic phase, the phenoxide can readily react with epichlorohydrin. chalmers.se The use of PTC offers several advantages:

Increased Reaction Rates: By bringing the reactants together in a single phase, the catalyst significantly accelerates the reaction.

Solvent-Free Conditions: PTC can enable reactions to proceed without the need for organic solvents, reducing cost and environmental impact. researchgate.netgoogle.com

Simplified Workup: The catalyst can often be recycled, and the absence of a solvent simplifies product isolation. researchgate.net

Research has demonstrated that solvent-free PTC methods can lead to high yields of glycidyl ethers, often exceeding 90%. researchgate.net

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Fatty Alcohol, Epichlorohydrin | Solvent-free, Solid Base (NaOH) | >75% | chalmers.se |

| Amine/Ammonium-based PTC | Fatty Alcohol, Epichlorohydrin | Solvent-free, 10-100°C | High | google.com |

| Tetrabutylammonium hydrogen sulfate (B86663) | Epichlorohydrin, NaOH | Hexane, 28°C | Not specified | researchgate.net |

The use of a solid base, such as powdered sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in conjunction with phase-transfer catalysis represents a significant advancement in glycidyl ether synthesis. chalmers.se This solid-liquid phase transfer catalysis (SLPTC) approach avoids the use of aqueous base solutions, which can lead to unwanted side reactions like the hydrolysis of epichlorohydrin. chalmers.segoogle.com

The key benefits of this methodology include:

High Yields: By minimizing side reactions, higher yields of the desired glycidyl ether can be achieved. researchgate.net

Simplified Purification: The solid by-products, primarily sodium chloride (NaCl) and unreacted base, can be easily removed by simple filtration. chalmers.seresearchgate.net

Reduced Waste: The elimination of an aqueous phase significantly reduces the volume of wastewater generated, making the process more environmentally friendly. chalmers.se

Lower Corrosion: The absence of a corrosive aqueous basic solution reduces reactor corrosion. google.com

This solvent-free method, utilizing a solid base and a phase-transfer catalyst, is considered a greener and more efficient alternative to traditional methods. chalmers.segoogle.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring economic viability. Key parameters that are typically adjusted include temperature, molar ratios of reactants, and catalyst loading.

Temperature: The reaction temperature is a critical factor. For instance, some PTC-facilitated syntheses of similar glycidyl ethers are maintained between 38 and 42°C. researchgate.net Other protocols may utilize higher temperatures, up to 120°C, to drive the reaction to completion. google.com The optimal temperature often depends on the specific catalyst and reactants used.

Molar Ratios: The stoichiometry of the reactants significantly impacts the outcome. An excess of epichlorohydrin is often used to ensure complete conversion of the phenol and to minimize the formation of higher molecular weight by-products. The molar ratio of the base to the alcohol is also carefully controlled; studies have shown that this ratio can be reduced in PTC methods compared to conventional approaches. researchgate.net

Catalyst Concentration: The amount of phase-transfer catalyst used is a balance between reaction rate and cost. Typically, a small catalytic amount is sufficient to achieve a significant rate enhancement.

Systematic studies, often employing Design of Experiments (DoE), are conducted to investigate the interplay of these factors and determine the optimal conditions for achieving high yields, often above 75%, for both laboratory and industrial-scale production. chalmers.se

| Parameter | Range/Value | Effect on Synthesis | Reference |

|---|---|---|---|

| Temperature | 30 - 120°C | Affects reaction rate and selectivity. | google.comgoogle.com |

| Phenol:Epichlorohydrin Molar Ratio | 1:1 to 1:1.3 | Excess epichlorohydrin can increase conversion of phenol. | google.com |

| Base:Alcohol Molar Ratio | 0.12 - 4 | Crucial for deprotonation and subsequent ring closure. Can be reduced with PTC. | researchgate.netgoogle.com |

| Reaction Time | 2 - 30 minutes (Microreactor) | Shorter times reduce side reactions. | google.com |

Catalytic Approaches in Glycidyl Ether Synthesis

Emerging Synthetic Strategies

While the epichlorohydrin route is well-established, research continues into novel synthetic strategies to further improve efficiency, safety, and sustainability. One promising area is the use of microreactors for the synthesis of related compounds like phenyl glycidyl ether. google.com Microreactors offer significantly enhanced heat and mass transfer, allowing for precise control over reaction conditions. This can dramatically shorten reaction times, often to just a few minutes, and improve yield (reportedly over 98%) by minimizing the formation of by-products. google.com The scalability and inherent safety of microreactor technology make it an attractive emerging strategy for the production of glycidyl ethers.

One-Step Reaction Methodologies

The industrial synthesis of this compound is typically achieved via a one-step process that mechanistically involves two key reactions: a coupling reaction followed by dehydrochlorination. This process is generally conducted in a single reaction vessel.

The primary pathway involves the reaction of 4-nonylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The initial step is the coupling of the phenoxide, formed from 4-nonylphenol and the base, with epichlorohydrin to produce a chlorohydrin intermediate. This intermediate is subsequently dehydrochlorinated by the base in the same pot to yield the final product, this compound, and a salt byproduct.

Phase-transfer catalysis (PTC) is a widely employed technique to facilitate this reaction. crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide, enables the migration of the phenoxide anion from the solid or aqueous phase to the organic phase where it can react with epichlorohydrin. crdeepjournal.orgresearchgate.net This methodology enhances reaction rates and allows for milder reaction conditions.

While specific yield data for this compound is not always publicly detailed, analogous reactions with other alkylated phenols provide insight into the efficiency of this method. For instance, the synthesis of p-tert-butylphenyl glycidyl ether using a similar one-step phosphonium (B103445) bicarbonate-catalyzed process reports isolated yields as high as 94.3%. google.com

Table 1: Illustrative Reaction Parameters for Glycidyl Ether Synthesis of Alkylated Phenols

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | p-tert-butylphenol, Epichlorohydrin | google.com |

| Catalyst | n-butyl triphenyl phosphonium bicarbonate | google.com |

| Temperature | 120 °C | google.com |

| Reaction Time | 2 hours | google.com |

| Yield | 94.3% | google.com |

This table presents data for a structurally similar compound, p-tert-butylphenyl glycidyl ether, to illustrate typical conditions and yields for this type of synthesis.

Green Chemistry Principles in this compound Synthesis

Modern synthetic approaches for this compound increasingly incorporate the principles of green chemistry to minimize environmental impact and enhance process safety and efficiency.

Table 2: Advantages of Solvent-Free Glycidyl Ether Synthesis

| Feature | Benefit | Reference |

|---|---|---|

| No Organic Solvents | Reduced waste, no solvent recycling needed, lower environmental impact. | chalmers.se |

| Use of Solid Base | Reduced reactor corrosion, easier handling and separation of byproducts. | google.com |

| Simplified Workup | Byproducts like NaCl are solid and can be removed by filtration. | researchgate.net |

| Increased Productivity | More reactants can be added to the reactor, improving space-time yield. | google.com |

Sustainable Feedstocks: The environmental profile of a chemical synthesis also depends on the origin of its starting materials. Epichlorohydrin, a key reactant, has traditionally been produced from petroleum-derived propylene. k-online.com However, a greener alternative route utilizes glycerine, a byproduct of biodiesel production, as the feedstock. k-online.com This bio-based route significantly improves the sustainability of epichlorohydrin manufacturing and, by extension, the synthesis of its derivatives like this compound. k-online.com

Catalysis: The use of phase-transfer catalysts is itself a green chemistry principle. Catalysts increase reaction rates, allowing for lower reaction temperatures and shorter reaction times, which saves energy. crdeepjournal.org They are used in small amounts and can often be recycled, minimizing waste. crdeepjournal.orggoogle.com

By integrating these green chemistry principles—solvent-free conditions, use of sustainable feedstocks, and efficient catalysis—the synthesis of this compound can be made more economical and environmentally benign.

Chemical Reactivity and Mechanistic Studies of Glycidyl 4 Nonylphenyl Ether

Epoxy Ring-Opening Reactions

The core reactivity of glycidyl (B131873) ethers involves the opening of the epoxy ring by a variety of nucleophiles. This process alleviates the ring strain and forms the basis for polymerization and crosslinking reactions. The reaction can be catalyzed by both acids and bases, and the nature of the nucleophile, catalyst, and reaction conditions determines the final product structure and reaction rate.

Nucleophilic Attack by Amines and Amine-Containing Compounds

The reaction between the epoxy group of a glycidyl ether and an amine is a cornerstone of epoxy resin chemistry. This nucleophilic addition reaction is generally rapid and involves the attack of the nitrogen atom's lone pair of electrons on one of the carbon atoms of the epoxy ring. semanticscholar.orgsci-hub.se

The reaction proceeds in a stepwise manner. A primary amine contains two active hydrogens and can react with two epoxy groups, first forming a secondary amine and then a tertiary amine. A secondary amine, having one active hydrogen, can react with one epoxy group to form a tertiary amine. sci-hub.se

Reaction Sequence with Primary Amines:

Step 1: R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(CHOH)-R' (Forms a secondary amine)

Step 2: R-NH-CH₂(CHOH)-R' + CH₂(O)CH-R' → R-N-[CH₂(CHOH)-R']₂ (Forms a tertiary amine)

Studies using model compounds like Phenyl glycidyl ether have shown that aliphatic amines are inherently very reactive, though the reaction is strongly influenced by steric factors. semanticscholar.orgsci-hub.se Aromatic amines are considerably less reactive due to the lower basicity of the nitrogen atom. sci-hub.se

A key feature of this reaction is its autocatalytic nature. The hydroxyl group formed in the initial amine-epoxy addition reaction can act as a catalyst, accelerating subsequent reactions. semanticscholar.orgsci-hub.sedtic.milcnrs.fr This catalytic effect is specific to hydroxyl groups, which facilitate the ring-opening by forming a termolecular transition complex. cnrs.fr

| Reactant Type | Initial Product | Final Product (with excess epoxide) | Key Characteristics |

| Primary Amine (R-NH₂) | Secondary Amine Adduct | Tertiary Amine Adduct | Each primary amine can react with two epoxide groups. |

| Secondary Amine (R₂NH) | Tertiary Amine Adduct | Tertiary Amine Adduct | Each secondary amine reacts with one epoxide group. |

| Amine-alcohols (e.g., Diethanolamine) | Hydroxyl-containing Adduct | Complex cross-linked structures | The amine group is significantly more reactive towards the epoxide than the hydroxyl group. sci-hub.se |

Reaction with Alcohols and Polyols for Ether Linkage Formation

Glycidyl ethers can also react with alcohols and polyols, leading to the formation of ether linkages. This reaction is generally slower than the reaction with amines and often requires catalysis or elevated temperatures to proceed at a practical rate. datapdf.comsemanticscholar.org The reaction involves the nucleophilic attack of the alcohol's oxygen on an epoxy carbon, resulting in a β-hydroxy ether.

In the presence of a base catalyst, an alkoxide ion is generated, which then attacks the epoxy ring. This process can continue, leading to the formation of oligomers. datapdf.com Tertiary amines are effective catalysts for this reaction. kpi.ua The mechanism involves the formation of a complex between the tertiary amine, the alcohol, and the epoxide, which facilitates the proton transfer and ring-opening. kpi.ua

Model studies with Phenyl glycidyl ether and aliphatic alcohols have shown that at temperatures below 60°C, the primary reaction is the 1:1 addition of the alcohol to the epoxy ring. kpi.ua However, as the temperature increases, competing reactions, including the homopolymerization of the glycidyl ether, become more significant. kpi.ua

Influence of Catalysts and Temperature on Reaction Kinetics

Catalysts and temperature are critical parameters that control the rate and selectivity of the epoxy ring-opening reactions of Glycidyl 4-nonylphenyl ether.

Catalysts:

Base Catalysts: Tertiary amines (e.g., N,N-dimethylbenzylamine) are widely used to accelerate the curing of glycidyl ethers with both aromatic amines and alcohols. kpi.uakpi.ua They function by activating the nucleophile or the epoxy ring. In amine reactions, they can facilitate proton abstraction, while in alcohol reactions, they promote the formation of more nucleophilic alkoxide ions. cnrs.frkpi.ua

Hydroxyl Groups: As mentioned, hydroxyl groups generated during the reaction have a pronounced autocatalytic effect, particularly in amine-epoxy reactions. sci-hub.sedtic.mil This leads to a significant increase in the reaction rate after an initial induction period. sci-hub.se

Lewis Acids: Strong Lewis acids like boron trifluoride (BF₃) can also catalyze ring-opening reactions by coordinating to the oxygen atom of the epoxide. google.com This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack, even by weaker nucleophiles like alcohols. google.com

Temperature: Temperature has a profound effect on reaction kinetics. Increasing the temperature generally accelerates the reaction rate for both amine and alcohol additions. However, it can also promote side reactions. In studies with Phenyl glycidyl ether and alcohols, a combined mechanism including homopolymerization was observed at 100°C. kpi.ua At even higher temperatures (100-180°C), the formation of shorter, branched oligomers increases, which can hinder the formation of a desired polymer network. kpi.ua

| Parameter | Effect on Reaction with Alcohols (Phenyl Glycidyl Ether Model) | Reference |

| Temperature < 60°C | Addition mechanism exceeds 90%, favoring 1:1 adduct formation. | kpi.ua |

| Temperature at 100°C | A combined mechanism including homopolymerization occurs. | kpi.ua |

| Temperature > 100°C | Length of oligomer chains decreases with increasing temperature; formation of branched products increases. | kpi.ua |

Polymerization and Copolymerization Dynamics

The ability of the epoxy ring to undergo ring-opening polymerization is a key feature of this compound, allowing for the synthesis of a wide variety of polyether structures.

Homopolymerization Characteristics of this compound

Homopolymerization of glycidyl ethers can be initiated through either anionic or cationic mechanisms.

Anionic Polymerization: This method can be initiated by strong bases. However, for glycidyl ethers, it can be challenging due to potential side reactions like proton abstraction from the monomer. nih.govmpg.de The use of specific catalytic systems, such as phosphazene bases or potassium alkoxides with crown ethers, can enable controlled polymerization of various glycidyl ethers, including those with long alkyl chains. rsc.orgrsc.orgresearchgate.net These systems help to create "milder" reaction conditions that suppress side reactions. rsc.org

Cationic Polymerization: This is an efficient route to poly(glycidyl ethers). google.com It can be initiated by strong Brønsted acids or Lewis acids, which protonate or coordinate with the epoxy oxygen, activating the monomer for attack by another monomer molecule. google.com Photoinitiators, such as diaryliodonium salts, can also be used to generate a superacid upon UV irradiation, initiating a rapid cationic polymerization. researchgate.net

Homopolymerization is sometimes an undesired side reaction during curing processes, particularly at elevated temperatures. kpi.uakpi.ua For instance, in the reaction of Phenyl glycidyl ether with alcohols catalyzed by a tertiary amine, homopolymerization becomes a significant competing reaction at 100°C. kpi.ua

Copolymerization with Various Monomers

This compound can be copolymerized with a range of other monomers to tailor the properties of the resulting polymer. Anionic ring-opening copolymerization (AROP) is a common and versatile method for this purpose. The reactivity ratios of the comonomers are a critical factor, as they determine the microstructure of the resulting copolymer (e.g., random, blocky, or tapered).

Extensive research has been conducted on the copolymerization of various glycidyl ethers with other epoxides, such as ethylene (B1197577) oxide (EO). bohrium.comnih.govrsc.orgacs.org These studies provide a framework for understanding how this compound would behave.

With Ethylene Oxide (EO): Anionic copolymerization of glycidyl ethers with EO often leads to random or tapered copolymer structures. bohrium.comnih.gov The specific polymerization conditions (e.g., conventional oxyanionic vs. monomer-activated) can dramatically alter the monomer reactivity ratios and thus the final polymer architecture. bohrium.com

With Other Glycidyl Ethers: Glycidyl ethers can be copolymerized with other functional glycidyl ethers to introduce specific properties. For example, statistical anionic copolymerization of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) has been used to create thermoresponsive polyethers. nih.govmpg.dersc.org The reactivity ratios in these systems indicate how the monomers are incorporated into the growing polymer chain. nih.govrsc.org

Block Copolymers: ABA triblock copolymers can be synthesized using a difunctional macroinitiator, such as deprotonated Poly(ethylene glycol) (PEG), to initiate the polymerization of a glycidyl ether. rsc.orgresearchgate.net This results in a polymer with a central hydrophilic PEG block and outer hydrophobic poly(glycidyl ether) blocks.

| Comonomer System | Polymerization Type | Key Findings / Reactivity Ratios (r) | Reference |

| Ethylene Oxide (EO) & Allyl Glycidyl Ether (AGE) | Anionic ROP | Glycidyl ether is more reactive: r_AGE = 1.31, r_EO = 0.54 | nih.gov |

| Ethylene Oxide (EO) & Ethoxy Ethyl Glycidyl Ether (EEGE) | Monomer-Activated Anionic ROP | EO is much more reactive, leading to tapered structures: r_EO = 8.0, r_EEGE = 0.125 | bohrium.com |

| Ethylene Oxide (EO) & Glycidyl Propargyl Ether (GPgE) | Monomer-Activated Anionic ROP | Pronounced compositional drift: r_EO = 14.8, r_GPgE = 0.076 | rsc.org |

| Ethyl Glycidyl Ether (EGE) & Ethoxy Ethyl Glycidyl Ether (EEGE) | Anionic ROP | Slightly favored incorporation of EEGE: r_EEGE = 1.787, r_EGE = 0.560 | nih.govrsc.org |

| Farnesyl Glycidyl Ether (FarGE) & Ethylene Oxide (EO) | Anionic ROP | Can produce both block and statistical copolymers for novel surfactants. | acs.org |

Alternating Copolymerization with Carbon Dioxide

The copolymerization of epoxides with carbon dioxide (CO₂) is a significant pathway for CO₂ utilization, producing aliphatic polycarbonates. While direct studies on this compound are not prominent in the reviewed literature, research on analogous compounds such as Phenyl Glycidyl Ether (PGE) provides insight into this reaction. The process typically involves the alternating insertion of CO₂ and the epoxide monomer into the growing polymer chain.

This reaction is catalyzed by various systems, including ionic liquids, heterogeneous catalysts like zinc glutarate, and metal-free systems. koreascience.krresearchgate.netscienceopen.comnih.gov In studies using PGE and ionic liquid catalysts, the structure of the catalyst significantly influences the reaction's efficiency. koreascience.kr For instance, imidazolium (B1220033) salt ionic liquids with bulkier alkyl chains on the cation and more nucleophilic anions tend to show better reactivity. koreascience.kr However, excessively long alkyl chains (hexyl or octyl) can decrease the yield compared to a butyl group. koreascience.kr Reaction temperature also plays a crucial role; for PGE, increasing the temperature from 40°C to 80°C enhances the carbonate content and turnover number (TON). koreascience.kr

The general mechanism involves the activation of the epoxide ring by a Lewis acidic catalyst center, followed by nucleophilic attack from either a carbonate or alkoxide species to propagate the chain.

Table 1: Influence of Catalyst Structure on Phenyl Glycidyl Ether and CO₂ Copolymerization Data derived from studies on Phenyl Glycidyl Ether, an analog of this compound.

| Catalyst (Ionic Liquid) | Cation | Anion | Carbonate Content (%) | Yield (%) |

|---|---|---|---|---|

| [BMIM][Br] | 1-butyl-3-methylimidazolium | Bromide | 85 | 55 |

| [HMIM][Br] | 1-hexyl-3-methylimidazolium | Bromide | 82 | 48 |

| [OMIM][Br] | 1-octyl-3-methylimidazolium | Bromide | 80 | 42 |

| [BMIM][Cl] | 1-butyl-3-methylimidazolium | Chloride | 88 | 60 |

| [BMIM][BF₄] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | 75 | 35 |

Copolymerization with Polyethyleneimines for Amphiphilic Architectures

The reaction between glycidyl ethers and polyethyleneimines (PEI) is a classic example of creating graft copolymers with amphiphilic properties. The nucleophilic primary and secondary amine groups along the PEI backbone readily attack the electrophilic carbon atoms of the epoxide ring in this compound. This ring-opening addition reaction results in the grafting of hydrophobic poly(this compound) side chains onto the hydrophilic PEI backbone.

The resulting structure is amphiphilic, possessing a water-soluble core (PEI) and a water-insoluble, hydrophobic corona. This architecture is of interest for applications such as emulsifiers, drug delivery vehicles, and surface modifiers. The degree of grafting and the length of the side chains can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. The mechanism is a standard SN2 nucleophilic substitution, where the amine nitrogen acts as the nucleophile.

Statistical Anionic Ring-Opening Copolymerization in Thermoresponsive Polyether Synthesis

Research on various glycidyl ether derivatives demonstrates this principle effectively. For example, copolymers of ethyl glycidyl ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) have been synthesized via AROP to create biocompatible, thermoresponsive polyethers. rsc.orgmpg.de The LCST of these polymers can be adjusted across a broad range by varying the comonomer ratio. nih.govresearchgate.net The polymerization typically yields polymers with controllable molecular weights and narrow molecular weight distributions (dispersities Đ ≤ 1.07). rsc.orgresearchgate.net

Table 2: Lower Critical Solution Temperature (LCST) of Various Poly(glycidyl ether) Homopolymers Illustrates the effect of side-chain hydrophobicity on thermoresponsive behavior.

| Polymer | Monomer Side Chain | LCST (°C) | Reference |

|---|---|---|---|

| Poly(glycidyl methyl ether) (PGME) | -CH₂OCH₃ | 57.7 | oup.comresearchgate.net |

| Poly(ethoxyethyl glycidyl ether) (PEEGE) | -CH₂OCH₂CH₂OCH₂CH₃ | 40.0 | oup.com |

| Poly(ethyl glycidyl ether) (PEGE) | -CH₂OCH₂CH₃ | 14.6 | oup.comresearchgate.net |

Note: A homopolymer of the highly hydrophobic this compound would not be water-soluble and thus would not exhibit an LCST.

Mechanisms of Network Formation and Crosslinking

This compound, like other epoxy monomers, is a building block for creating highly crosslinked, three-dimensional polymer networks, commonly known as epoxy resins. The formation of this network occurs through a series of ring-opening reactions of the epoxide group. kpi.ua The process is typically initiated by a curing agent or hardener, which can be a multifunctional nucleophile like an amine or an anhydride. semanticscholar.orgresearchgate.net

When an amine hardener is used, the curing process proceeds in several stages:

Primary Amine Addition: A primary amine group (-NH₂) from the hardener attacks an epoxide ring, opening it to form a hydroxyl group (-OH) and a secondary amine (-NH-). semanticscholar.orgkpi.ua

Secondary Amine Addition: The newly formed secondary amine is also reactive and can attack another epoxide ring, creating a tertiary amine and another hydroxyl group. This step is crucial as it forms a branch point in the polymer network. semanticscholar.orgkpi.ua

Etherification: The hydroxyl groups generated in the previous steps can, particularly at elevated temperatures, react with epoxide groups. nih.gov This etherification reaction adds further crosslinks to the network. kpi.ua

These reactions transform the initial low-viscosity liquid mixture of monomer and hardener into a solid. This transformation involves two key transitions: gelation , the point at which a continuous network is formed, and vitrification , where the glass transition temperature of the growing network rises to the curing temperature, significantly slowing down the reaction as molecular mobility decreases. kpi.uanih.gov

Theoretical and Computational Investigations of Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at an atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to study the electronic structure of molecules and predict their reactivity. acs.org For glycidyl ethers, DFT is employed to elucidate the detailed mechanisms of the crucial epoxide ring-opening reaction. mdpi.comresearchgate.net

DFT calculations can map the potential energy surface of a reaction, identifying the structures of transition states and calculating the activation energy barriers. mdpi.comresearchgate.net This allows for a quantitative comparison of different reaction pathways. For example, DFT studies on epoxy-amine reactions have shown how catalysts or adjacent functional groups can lower the activation barrier by stabilizing the transition state, often through hydrogen bonding. acs.orgresearchgate.net The calculations can also predict the regioselectivity of the ring-opening under different conditions (e.g., acidic vs. basic), explaining why nucleophilic attack occurs at the less substituted carbon in basic or neutral conditions. researchgate.net A study on the reaction of epoxide eugenol, a structurally related compound, used DFT to analyze charge densities and confirm the most likely sites for nucleophilic attack, validating experimental outcomes. tandfonline.com

Molecular Dynamics Simulations of Glycidyl Ether-Based Polymeric Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding the macroscopic properties of polymers based on their molecular-level behavior. For systems based on this compound, MD simulations can be applied in several ways:

Thermoresponsive Behavior: For copolymers designed to be thermoresponsive, MD simulations in an aqueous environment can model the coil-to-globule transition that occurs at the LCST. These simulations provide insights into the changes in polymer conformation, the dynamics of water molecules around the polymer, and the role of intra- and intermolecular hydrogen bonding. mdpi.comresearchgate.netbohrium.com

Crosslinked Networks: MD is used to construct atomistic models of crosslinked epoxy networks. researchgate.netresearchgate.net By simulating these networks, researchers can predict important material properties such as the glass transition temperature (Tg), density, coefficient of thermal expansion, and mechanical properties (e.g., Young's modulus, bulk modulus). researchgate.netmdpi.com The accuracy of these predictions is highly dependent on the choice of the force field used to describe the interatomic potentials. researchgate.net

These simulations provide a bridge between the chemical structure of the monomer and the final performance characteristics of the resulting polymer, guiding the rational design of new materials.

Advanced Applications and Material Science Research of Glycidyl 4 Nonylphenyl Ether Derivatives

Design and Synthesis of Functional Surfactants

The molecular architecture of Glycidyl (B131873) 4-nonylphenyl ether, featuring a distinct hydrophobic tail (the nonylphenyl group) and a reactive site (the glycidyl ether), makes it an ideal precursor for a variety of functional surfactants. Through chemical modification of the epoxide ring, a hydrophilic head group can be introduced, enabling the synthesis of amphiphilic molecules with tailored properties for diverse applications.

Amphiphilic Ionic Liquids (AILs) Derived from Glycidyl 4-Nonylphenyl Ether

Amphiphilic Ionic Liquids (AILs) are a class of ionic liquids that possess surfactant-like properties, forming micelles and other aggregates in solution. The synthesis of AILs from this compound can be conceptualized through a two-step process. First, the epoxide ring is opened by a nucleophile that contains a tertiary amine, such as an N-alkylimidazole. This reaction introduces a cationic head group precursor. Subsequent quaternization of the tertiary amine with an alkyl halide would yield the final AIL structure. The resulting molecule combines the bulky, hydrophobic nonylphenyl tail with a charged imidazolium (B1220033) head group, creating a surface-active ionic liquid. nih.gov The structural properties, such as the length of the alkyl chain on the cation, can be systematically varied to fine-tune the AIL's interaction with lipid membranes and its self-assembly behavior in solution. nih.gov

Ethyleneimine-Based and Polyethyleneimine (PEI) Grafted Surfactants

The high reactivity of the epoxide ring in this compound towards amines facilitates the synthesis of novel surfactant structures. Linear polyethyleneimine (PEI) can be grafted onto the molecule via the ring-opening reaction of the glycidyl group. mdpi.com This process attaches the hydrophilic, cationic PEI chain to the hydrophobic nonylphenyl tail, creating a potent amphiphilic macromolecule. Such structures are investigated for their potential in various applications, including as gene delivery vectors, where the cationic polymer chain can complex with DNA. nih.gov The reaction of multifunctional amines with glycidyl ethers is a well-established method for producing gels and network polymers, demonstrating the efficiency of this chemical linkage. mdpi.com

Nonionic Polymeric Surfactants for Interfacial Science

This compound is a key building block for nonionic polymeric surfactants, particularly those based on polyoxyethylene chains. jlu.edu.cn Anionic ring-opening polymerization of the epoxide in the presence of ethylene (B1197577) oxide can generate copolymers with a poly(ethylene glycol) backbone and pendant 4-nonylphenyl ether groups. rsc.org These nonionic surfactants are of significant interest in interfacial science due to their ability to reduce surface tension and form stable emulsions. jlu.edu.cnresearchgate.net The adsorption and structure of such polymer-surfactant complexes at oil/water interfaces are crucial for their application in various formulations. Research has shown that the critical micelle concentration (CMC) of poly nonylphenol polyoxyethylene ether surfactants increases with the number of hydrophilic ethylene oxide (EO) units. jlu.edu.cnresearchgate.net

Modulation of Hydrophile-Lipophile Balance (HLB) in Surfactant Design

The Hydrophile-Lipophile Balance (HLB) is a critical parameter that dictates the performance of a surfactant, indicating whether it will act as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier. venus-goa.com For surfactants derived from this compound, the HLB value can be precisely controlled by modulating the length and nature of the hydrophilic group attached to the epoxide ring. For the widely used nonylphenol ethoxylates (NPEs), the HLB value increases with the length of the ethylene oxide chain. venus-goa.commanavchem.com This allows for the rational design of surfactants for specific applications, from detergents (HLB 12-15) to emulsifiers and solubilizers. venus-goa.comchemistryconnection.com

Table 1: Illustrative HLB Values for Nonylphenol Ethoxylates with Varying Ethylene Oxide (EO) Chain Lengths

| Compound | Average Moles of EO | Calculated HLB Value | Primary Application |

| Nonylphenol Ethoxylate | 4 | 8.9 | Emulsifier, Dispersant |

| Nonylphenol Ethoxylate | 9 | 12.9 | Detergent, Wetting Agent |

| Nonylphenol Ethoxylate | 14 | 14.0 | Emulsifier |

| Nonylphenol Ethoxylate | 20 | 16.0 | Emulsifier, Stabilizer |

| Nonylphenol Ethoxylate | 30 | 17.1 | Emulsifier, Solubilizer |

| Nonylphenol Ethoxylate | 40 | 17.8 | Emulsifier, Solubilizer |

| This table presents calculated HLB values for analogous nonylphenol ethoxylate compounds to illustrate the principle of HLB modulation. Data sourced from chemistryconnection.comhlbcalc.comkimyagaran.com. |

Micellization Behavior and Aggregate Formation in Solution

Surfactants derived from this compound, like other amphiphilic molecules, spontaneously self-assemble into micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). scielo.br This process is a thermodynamic equilibrium driven by the desire to minimize the unfavorable interaction between the hydrophobic nonylphenyl tail and water. scielo.brwikipedia.org The CMC is a key indicator of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles. For nonionic nonylphenol ethoxylates, the CMC generally increases with the length of the hydrophilic polyoxyethylene chain, as the molecule becomes more water-soluble. industrialchemicals.gov.au The thermodynamics of micellization, including the Gibbs free energy, enthalpy, and entropy, can be studied to understand the driving forces of aggregation. semanticscholar.org For nonionic surfactants, an increase in temperature can reduce the hydration of the hydrophilic group, which favors micellization and can lead to a decrease in the CMC. semanticscholar.org

Table 2: Critical Micelle Concentration (CMC) of Nonylphenol Ethoxylates in Aqueous Solution

| Average Number of Ethoxylate Units | CMC (mg/L) | Surface Tension at CMC (dynes/cm) |

| 9 | 60 | 32 |

| 10 | 49.6 | Not specified |

| 15 | 96.9 | Not specified |

| 20 | 154 | Not specified |

| 35 | 210 | Not specified |

| 40 | 250 | Not specified |

| This table provides CMC data for analogous nonylphenol ethoxylate compounds to demonstrate the relationship between structure and micellization behavior. Data sourced from chemistryconnection.comindustrialchemicals.gov.auresearchgate.net. |

Functional Network Modification in Polymer Chemistry

The glycidyl group is a highly versatile functional handle in polymer chemistry, enabling its use as a monomer in ring-opening polymerizations and for post-polymerization modification. researchgate.net this compound can be incorporated into polymer networks to impart specific properties. Cationic polymerization of multifunctional glycidyl ethers is an efficient route to create highly branched poly(glycidyl ether) (PGE) network materials. nih.gov

The epoxide ring can react with various nucleophiles, such as amines or thiols, which are often used as curing agents or as functional groups on other polymer chains. For instance, the addition reaction between the glycidyl ether group and a multi-functional amine like polyethyleneimine (PEI) can lead to the formation of cross-linked polymer gels or networks. mdpi.com This cross-linking reaction is fundamental in the formulation of epoxy resins and coatings. By incorporating the 4-nonylphenyl group into the polymer backbone or as a pendant group, the resulting network can be endowed with increased hydrophobicity, modified thermal properties, and altered surface characteristics. The ability to perform post-polymerization modifications on polymers containing glycidyl groups allows for the creation of a wide range of customized functional materials from a single reactive polymer scaffold. researchgate.net

Integration into Epoxy Resin Systems as Functional Network Modifiers

This compound is utilized as a functional modifier, specifically a reactive diluent, in epoxy resin systems. westlakeepoxy.com Epoxy resins, such as those based on diglycidyl ether of bisphenol-A (DGEBA), often have high viscosity, which can complicate processing and application. tripod.com Monofunctional glycidyl ethers are incorporated into these formulations to reduce viscosity, thereby improving handling, flow, and impregnation of fillers or fibers. westlakeepoxy.commiller-stephenson.com The ether's glycidyl group allows it to co-react with the curing agent and participate in the polymerization process, chemically integrating it into the final polymer network. This prevents it from leaching out over time, a common issue with non-reactive diluents. The large nonylphenyl group also imparts distinct properties, such as increased hydrophobicity, to the cured resin.

Table 1: Effect of Monofunctional Reactive Diluent on Epoxy Resin Properties This table illustrates the general effects observed when a monofunctional reactive diluent, such as this compound, is added to a standard difunctional epoxy formulation.

| Property | Change with Addition of Diluent | Rationale |

|---|---|---|

| Viscosity | Decreases | The smaller diluent molecules increase the free volume between the larger epoxy resin chains, facilitating flow. miller-stephenson.com |

| Wetting | Improves | Lowered surface tension allows the resin to better wet substrates and fillers. miller-stephenson.com |

| Chemical Integration | Yes | The epoxide group on the diluent reacts with the hardener, becoming a permanent part of the polymer network. tripod.com |

| Hydrophobicity | Increases | The non-polar nonylphenyl group contributes to a less water-absorbent final material. |

Influence on Glass Transition Temperature (Tg) in Modified Epoxies

The glass transition temperature (Tg) is a critical property of thermosetting polymers like epoxies, defining the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the mobility of the polymer chains, which is heavily influenced by crosslink density. coventry.ac.uk The incorporation of this compound, by reducing the crosslink density, generally leads to a decrease in the Tg of the modified epoxy. digitallibrarynasampe.org A less densely crosslinked network allows for greater segmental motion of the polymer chains at lower temperatures. However, the bulky nature of the nonylphenyl side group can introduce steric hindrance, which may slightly counteract the effect of reduced crosslinking by restricting local chain mobility. The net effect is typically a controlled reduction in Tg, which can be desirable for applications requiring increased flexibility or toughness. mdpi.comresearchgate.net

Modification of Dielectric Properties in Polymeric Materials

Table 2: Predicted Influence of this compound on Material Properties This table summarizes the typical influence of modifying a standard epoxy resin with a monofunctional reactive diluent.

| Property | Influence | Underlying Mechanism |

|---|---|---|

| Crosslink Density | Decrease | Monofunctional nature terminates chain growth. northwestern.edu |

| Glass Transition Temp. (Tg) | Decrease | Increased polymer chain mobility due to lower crosslink density. digitallibrarynasampe.org |

| Dielectric Constant (Dk) | Decrease | Introduction of non-polar nonylphenyl groups and increased free volume. nih.gov |

| Flexibility / Toughness | Increase | Lower crosslink density allows for more deformation before failure. |

Research into Charge Transport Dynamics in Modified Epoxy Resins

The study of charge transport in epoxy resins is vital for high-voltage insulation applications. The mobility of ions and other charge carriers within the polymer matrix is influenced by factors such as free volume, chain mobility, and the presence of polar groups. nih.govsoton.ac.uk By modifying the epoxy network with this compound, researchers can study how changes in network topology affect these dynamics. The reduction in crosslink density and the introduction of bulky, dangling side chains increase the free volume within the material. This can potentially facilitate the transport of charge carriers. researchgate.net Dielectric spectroscopy is a key technique used to examine molecular dynamics and charge transport in such modified systems over a wide range of temperatures and frequencies. nih.govsoton.ac.uk

Precursor for Advanced Functional Materials

Beyond its role as a modifier, the glycidyl ether functional group allows this compound to be used as a monomer in the synthesis of novel polymers with tailored functionalities.

Synthesis of Thermoresponsive Polyethers

This compound can be used as a monomer in ring-opening polymerization to synthesize polyethers. acs.orgnih.govresearchgate.net A particularly interesting area of research is the creation of thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST). nih.govuni-hannover.de These polymers are soluble in a solvent (typically water) below a certain temperature but become insoluble and phase-separate as the temperature is raised. nih.gov The LCST is highly dependent on the hydrophilic-lipophilic balance of the polymer. By copolymerizing a hydrophobic monomer like this compound with a hydrophilic glycidyl ether monomer (e.g., ethyl glycidyl ether), it is possible to precisely tune the LCST of the resulting poly(glycidyl ether). acs.orgresearchgate.net This allows for the design of "smart" materials that respond to temperature changes, with potential applications in areas like controlled drug delivery and smart coatings. nih.gov

Fabrication of Functional Coatings via Radical Grafting Methods

The fabrication of functional coatings often involves grafting reactive polymers onto a surface to impart desired properties such as hydrophobicity, biocompatibility, or adhesion. Radical polymerization techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP), are powerful tools for creating well-defined polymer brushes on various substrates.

While the reactive epoxide group of glycidyl ethers is a prime candidate for such applications, specific research detailing the use of this compound in radical grafting methods for coatings is not extensively documented in the available literature. However, the broader class of glycidyl-containing monomers, particularly glycidyl methacrylate (GMA), is widely studied in this context. For instance, surface-initiated ATRP of GMA has been used to create polymer brushes on various surfaces, including poly(lactic acid) and carbon fibers. nih.govrsc.org These poly(GMA) brushes provide a reactive surface that can be further modified, for example, by reacting the epoxide groups with amines to immobilize proteins or other functional molecules. nih.gov This general reactivity of the glycidyl group suggests the potential for this compound to be used in similar surface modification strategies, where its nonylphenyl group could introduce hydrophobicity to the functional coating.

Biomolecule Modification and Bioconjugation in Research Contexts

The covalent attachment of polymers to biomolecules, known as bioconjugation, is a critical technique in biotechnology and medicine, used to improve the stability, solubility, and therapeutic efficacy of proteins, peptides, and other biologics. The epoxide ring of glycidyl ethers is a versatile functional group for bioconjugation due to its ability to react with nucleophilic groups found in biomolecules, such as the amine groups in lysine residues or the thiol groups in cysteine residues.

Although the direct application of this compound for biomolecule modification is not specifically detailed in the provided research, the principle has been demonstrated with other glycidyl-bearing polymers. For example, the thiol-epoxy ring-opening reaction is recognized as a highly efficient "click" reaction for the conjugation of sulfhydryl-containing biomolecules. nih.gov Research using polymers functionalized with glycidyl methacrylate has shown that these materials can be effectively conjugated with molecules like L-cysteine and peptides. nih.govnih.gov In one study, a copolymer of N-vinyl-2-pyrrolidone with allyl glycidyl ether was used to create nanoparticles whose epoxy groups were conjugated with aminopropyl spacer-bearing carbohydrates. mdpi.com These examples highlight the potential of the glycidyl ether moiety for bioconjugation, suggesting that derivatives of this compound could be explored in applications where the nonylphenyl group might interact with hydrophobic domains of biomolecules or act as an anchor in lipid membranes.

Development of Materials for Demulsification Processes

One of the most well-documented and successful applications of this compound derivatives is in the development of demulsifiers, particularly for breaking stable water-in-crude-oil emulsions. The amphiphilic nature of these derivatives, combining the oil-soluble nonylphenyl group with a hydrophilic head, allows them to migrate to the oil-water interface, disrupt the stabilizing film, and promote the coalescence of water droplets.

Researchers have synthesized various demulsifiers by reacting this compound with different amines. For example, a series of amphiphilic polyethyleneimines were prepared in a one-step reaction with pentaethylene hexamine, tetraethylene pentamine, and triethylene tetramine. The resulting demulsifiers showed a high capacity to reduce surface and interfacial tensions, leading to the successful breaking of water-in-Arabian heavy crude oil emulsions.

Another approach involves the synthesis of amphiphilic ionic liquids (AILs). In one study, two novel AILs were synthesized by reacting this compound with ethanolamine, followed by quaternization. These AILs were effective in demulsifying heavy crude oil emulsions, with their performance influenced by factors such as concentration, water content, and pH. The data below summarizes the performance of one such synthesized demulsifier.

| Demulsifier | Concentration (ppm) | Time (min) | Demulsification Efficiency (%) |

| GEB-TFA | 100 | 180 | 95 |

| GEB-TFA | 200 | 180 | 100 |

| GEB-TFA | 300 | 180 | 100 |

This table presents illustrative data on the demulsification efficiency of an amphiphilic ionic liquid derived from this compound (GEB-TFA) on a water/oil emulsion at varying concentrations.

The effectiveness of these materials stems from their ability to alter the properties of the oil-water interface. The unique combination of the hydrophobic nonylphenyl group and the reactive glycidyl ether moiety allows for the creation of a diverse range of demulsifiers with tailored properties for specific types of crude oil emulsions.

Application in Other Specialized Material Syntheses

Beyond its use in creating surfactants for demulsification, this compound serves as a monomer in the synthesis of other specialized polymers and materials. The glycidyl ether functional group is a key component in the chemistry of epoxy resins, which are a major class of thermosetting polymers used in adhesives, coatings, and composites due to their excellent adhesion, chemical resistance, and mechanical strength. nih.gov

Glycidyl ethers, such as this compound, can be used as reactive diluents or modifiers in epoxy resin formulations. The nonylphenol group can impart increased hydrophobicity and flexibility to the cured resin network. While nonylphenol itself has been used as a modifier in epoxy hardeners to accelerate curing, the use of the glycidyl ether derivative incorporates the nonylphenyl group directly into the resin backbone through the reaction of its epoxide ring. nerpa.ca

Furthermore, the polymerization of glycidyl ethers can lead to the formation of polyethers with a wide range of properties. acs.orguni-mainz.de By copolymerizing this compound with other epoxides, it is possible to create polymers with tailored characteristics. For instance, copolymerization with more hydrophilic monomers could lead to the formation of amphiphilic block copolymers suitable for a variety of applications in material science where both hydrophobic interactions and chemical reactivity are required.

Analytical Methodologies for Characterization and Detection of Glycidyl 4 Nonylphenyl Ether and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of G4NPE, providing detailed information about its chemical structure and the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within the G4NPE molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies of these absorptions are characteristic of particular chemical bonds.

The FTIR spectrum of G4NPE exhibits several key absorption bands that confirm its structure. The presence of the epoxide (oxirane) ring is confirmed by characteristic peaks for the C-O and C-O-C stretching vibrations. researchgate.net Specifically, a band around 908 cm⁻¹ can be attributed to the asymmetric C-O stretch of the oxirane group, while a band near 841 cm⁻¹ corresponds to the symmetric C-O-C stretch of the ring. researchgate.net

Furthermore, a strong C-O-C stretching vibration associated with the aryl ether linkage is typically observed in the 1000-1300 cm⁻¹ range. libretexts.org The presence of the aromatic nonylphenyl group is indicated by C=C stretching vibrations within the aromatic ring (approximately 1500-1600 cm⁻¹) and C-H stretching from the aromatic ring (above 3000 cm⁻¹). The aliphatic nonyl chain and the methylene (B1212753) groups of the glycidyl (B131873) moiety are evidenced by sp³ C-H stretching absorptions typically found in the 2850-3000 cm⁻¹ region. libretexts.org The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the ether linkage rather than a hydroxyl group.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | ~3030-3100 |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ (Nonyl & Glycidyl) | ~2850-2960 |

| C=C Stretch | Aromatic Ring | ~1500-1600 |

| C-O-C Stretch (Aryl Ether) | Ar-O-CH₂ | ~1250 |

| C-O Stretch (Asymmetric) | Epoxide Ring | ~908 |

| C-O-C Stretch (Symmetric) | Epoxide Ring | ~841 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of G4NPE, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For G4NPE, distinct signals are expected for the protons of the nonyl group, the aromatic ring, and the glycidyl ether moiety.

Glycidyl Protons: The protons on the epoxide ring are diastereotopic and typically appear as complex multiplets in the 2.5-3.5 ppm range. libretexts.org The methylene protons adjacent to the ether oxygen (-O-CH ₂) appear further downfield, generally between 3.4 and 4.5 ppm, due to the deshielding effect of the oxygen atom. libretexts.org

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will typically appear as two doublets in the region of 6.8-7.2 ppm.

Nonyl Protons: The aliphatic protons of the long nonyl chain will produce signals in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm. The terminal methyl (-CH₃) group will appear as a triplet around 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Glycidyl Carbons: The carbons of the epoxide ring typically resonate in the 40-60 ppm range. libretexts.org The methylene carbon adjacent to the ether oxygen (-O-C H₂) appears in the 50-80 ppm region. libretexts.org

Aromatic Carbons: The carbons of the benzene ring will show signals in the aromatic region (110-160 ppm). The carbon attached to the ether oxygen (C-O) will be the most downfield among the aromatic signals.

Nonyl Carbons: The aliphatic carbons of the nonyl chain will produce signals in the 14-40 ppm range.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Epoxide CH | ~3.1-3.4 | ~50-52 |

| Epoxide CH₂ | ~2.6-2.9 | ~44-46 |

| -O-CH₂- (Glycidyl) | ~3.8-4.2 | ~68-72 |

| Aromatic CH | ~6.8-7.2 | ~114-130 |

| Aromatic C-O | - | ~155-158 |

| Aromatic C-Nonyl | - | ~140-143 |

| Nonyl Chain (-CH₂-)n | ~1.2-1.6 | ~22-35 |

| Nonyl Chain (-CH₃) | ~0.8-0.9 | ~14 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating G4NPE from complex mixtures and for its quantification, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like G4NPE. The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification.

For quantitative analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov In the case of G4NPE, characteristic ions would derive from the nonylphenol moiety (e.g., m/z 107, 135, 220) and the glycidyl group. mdpi.comresearchgate.net Sample preparation for GC-MS analysis often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. nih.govmdpi.com

| Parameter | Typical Condition |

|---|---|

| GC Column | Capillary column (e.g., Rxi-5ms, 30 m x 0.25 mm) shimadzu.com |

| Injection Mode | Splitless researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) shimadzu.com |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) nih.gov |

| Monitored Ions (m/z) | Fragments characteristic of 4-nonylphenol (B119669) (e.g., 107, 135, 220) mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of G4NPE, particularly when the compound is part of a non-volatile mixture or when derivatization for GC is not desirable. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

A common approach for glycidyl ethers is reverse-phase HPLC using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com Detection can be accomplished using several types of detectors. A UV detector can be used, as the phenyl group in G4NPE absorbs UV light. For higher selectivity and sensitivity, and for structural confirmation, a mass spectrometer (LC-MS) is the detector of choice. nih.gov LC-MS/MS provides even greater specificity, which is crucial for complex matrices. molnar-institute.com Fluorescence detectors can also be employed if the molecule is naturally fluorescent or is derivatized with a fluorescent tag.

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reverse-phase C18 (e.g., 100 mm x 4.6 mm) molnar-institute.com |

| Mobile Phase | Gradient of Acetonitrile and Water sielc.comsielc.com |

| Flow Rate | ~1.0-1.5 mL/min molnar-institute.com |

| Detector | UV, Fluorescence (FLD), or Mass Spectrometry (MS, MS/MS) nih.govmolnar-institute.com |

| UV Wavelength | ~275 nm (for phenyl group) |

| MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Surface and Interfacial Analytical Techniques

This compound can be used to modify surfaces, for example, in the preparation of patterned templates for bacterial cell patterning or in the formation of nanocomposites. chemicalbook.comnih.gov Analyzing these surfaces requires specialized techniques that probe the elemental composition and chemical state of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that can provide the elemental composition and chemical state of the elements on a surface. thermofisher.com For a surface modified with G4NPE, XPS could confirm the presence of carbon and oxygen in the specific ratios and chemical states (e.g., C-C, C-O, C=C) expected for the molecule, thus verifying the successful modification of the surface. thermofisher.com

Ion Scattering Spectroscopy (ISS): ISS, or Low-Energy Ion Scattering (LEIS), is exclusively sensitive to the top atomic layer of a surface. thermofisher.comthermofisher.com It could be used to study the orientation and coverage of G4NPE molecules on a substrate.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): When G4NPE is part of a composite material, SEM can be used to visualize the surface morphology. nih.gov Coupled with EDX, this technique can provide elemental mapping of the surface, confirming the distribution of the G4NPE-containing phase. nih.gov These techniques were used, for example, to characterize a Graphene Oxide-Polyethylene Glycol mono-4-nonylphenyl Ether nanocomposite. nih.gov

Surface Tension and Interfacial Tension Measurements

Surface and interfacial tension measurements are fundamental techniques for characterizing the efficiency of surfactants derived from this compound. These measurements quantify the extent to which a surfactant can reduce the surface energy of a liquid at an air-liquid interface (surface tension) or at a liquid-liquid interface (interfacial tension, IFT). A significant reduction in these tensions is indicative of effective surfactant activity, which is crucial for processes like emulsification, wetting, and foaming. frontiersin.orgsenescyt.gob.ec

The critical micelle concentration (CMC) is a key parameter derived from surface tension measurements. It is the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution, and the surface tension reaches a plateau. Below the CMC, the surface tension decreases as the surfactant concentration increases, because more molecules adsorb at the interface. researchgate.netresearchgate.net Determining the CMC is essential for understanding the aggregation behavior and optimizing the concentration of the surfactant for specific applications. senescyt.gob.ec

Research on nonylphenol ethoxylates, which are structurally related to derivatives of this compound, demonstrates the application of these methodologies. For instance, studies have investigated the interaction between polyoxyethylene nonylphenyl ether and other substances by measuring changes in surface tension and CMC. researchgate.netresearchgate.net Similarly, interfacial tension studies are crucial in applications like enhanced oil recovery, where surfactants are designed to lower the IFT between oil and water to mobilize residual oil. frontiersin.orgsenescyt.gob.ec The spinning drop method is one technique used to measure the low IFT values often achieved by effective surfactants. mdpi.com

Table 1: Parameters Determined from Surface and Interfacial Tension Measurements for Nonylphenol Ethoxylates (NPEs)

| Parameter | Description | Significance | Example Finding for NPEs |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Indicates the minimum concentration for maximum surface tension reduction and the onset of micellization. | For a nonyl phenol (B47542) ethoxylate (BNPE12), the CMC was found to be 8.0 ± 0.3 × 10⁻⁵ M. researchgate.net |

| Surface Tension at CMC (γ_cmc) | The minimum surface tension value achieved at and above the CMC. | Measures the maximum effectiveness of a surfactant in reducing the surface tension of a liquid. | The surface tension profile of a non-ionic surfactant was significantly affected by interaction with a hydrophobically modified chitosan (B1678972). researchgate.net |

| Interfacial Tension (IFT) | The force per unit length existing at the interface between two immiscible liquid phases. | A low IFT is critical for the formation and stability of emulsions. | Nonionic surfactants can significantly reduce the IFT between crude oil and injection water. senescyt.gob.ec |

| Area per Molecule (A_cmc) | The average area occupied by each surfactant molecule at the saturated interface. | Provides insight into the packing and orientation of surfactant molecules at the interface. | For a nonyl phenol ethoxylate (BNPE12), the limiting area per molecule at the CMC was 75 ± 5 Ų. researchgate.net |

This table is interactive. Users can sort and filter the data.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. ox.ac.uk The technique works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are emitted from the material. ox.ac.ukkratos.com

In the context of this compound and its derivatives, XPS is invaluable for confirming the successful grafting or adsorption of these molecules onto a substrate. For instance, when polymers containing glycidyl ether groups are grafted onto surfaces like carbon fibers to improve interfacial properties, XPS can be used to analyze the surface chemistry. nih.gov The high-resolution spectra of specific elements, such as Carbon (C 1s) and Oxygen (O 1s), can be deconvoluted to identify the presence of specific functional groups, like the epoxy ring of the glycidyl moiety, and to quantify the surface coverage. nih.govresearchgate.net

XPS can also be used in depth-profiling mode, where an ion beam is used to etch away the surface layer by layer, allowing for the analysis of the composition as a function of depth. kratos.com This is particularly useful for characterizing the thickness and uniformity of thin films or coatings derived from this compound.

Table 3: Application of XPS in the Analysis of Surfaces Modified with Glycidyl Ether Compounds

| Analytical Goal | Information Obtained from XPS | Relevance to Glycidyl Ether Derivatives |

|---|---|---|

| Confirm Surface Modification | Detection of elements and functional groups specific to the grafted molecule. | Verifies the covalent attachment or adsorption of the glycidyl ether compound onto a substrate. nih.gov |

| Determine Surface Composition | Quantitative analysis of the atomic concentration of elements on the surface. | Determines the surface coverage and stoichiometry of the modifying layer. nih.gov |

| Analyze Chemical State | Binding energy shifts reveal the oxidation state and local chemical environment of atoms. | Can confirm the integrity of the epoxy ring or identify its reaction products. researchgate.net |

| Characterize Film Uniformity | Mapping or array analysis provides compositional information across the surface. | Assesses the homogeneity of coatings derived from glycidyl ether polymers. kratos.com |

This table is interactive. Users can sort and filter the data.

Other Analytical Approaches

Beyond surface-specific characterization, other analytical methods are employed to understand the bulk solution behavior of this compound derivatives, including their tendency to self-assemble and their response to temperature changes.

Conductivity Measurements for Aggregation Behavior Studies

Electrical conductivity measurements provide a straightforward and effective method for studying the aggregation behavior of surfactants in solution, particularly for determining the critical micelle concentration (CMC). This technique is applicable when there is a noticeable difference in the conductivity of the monomeric and micellar forms of the surfactant or when studying ionic surfactants mixed with non-ionic ones. researchgate.net

The principle relies on monitoring the change in the specific conductivity of a solution as the surfactant concentration is increased. For ionic surfactants, the conductivity increases linearly with concentration. At the CMC, the rate of increase in conductivity changes (typically decreases) because the newly formed micelles have a lower mobility per charge than the individual ions, and they also bind some of the counterions. researchgate.net For non-ionic surfactants like derivatives of this compound, this method is most effective when studying their interactions with ionic species, where changes in the mobility of the ions can signal the onset of mixed micelle formation. researchgate.net The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.